6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid
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Overview
Description
6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid is a boronic acid derivative that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid typically involves several steps:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom (such as bromine) with a metal (like lithium or magnesium) followed by borylation to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange reaction to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often relies on scalable and efficient synthetic routes, such as palladium-catalyzed cross-coupling reactions, due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Boronic esters or alcohols.
Reduction: Boranes or hydrocarbons.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid involves its interaction with specific molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, making it a valuable tool in enzyme inhibition.
Pathways Involved: The compound can modulate various biochemical pathways by inhibiting key enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridin-3-ol: This compound shares the trifluoromethyl and pyridine moieties but lacks the boronic acid group.
Trifluoromethylpyridine: A simpler structure with only the trifluoromethyl and pyridine groups.
Uniqueness
6-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-ylboronic acid is unique due to the presence of the cyclopropyl ring and the boronic acid group, which confer distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H9BF3NO2 |
---|---|
Molecular Weight |
230.98 g/mol |
IUPAC Name |
[6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BF3NO2/c11-9(12,13)8(3-4-8)7-2-1-6(5-14-7)10(15)16/h1-2,5,15-16H,3-4H2 |
InChI Key |
CONBAUINIAPHHD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C2(CC2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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